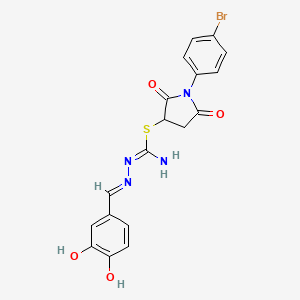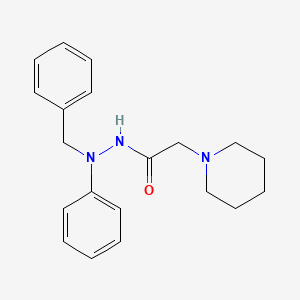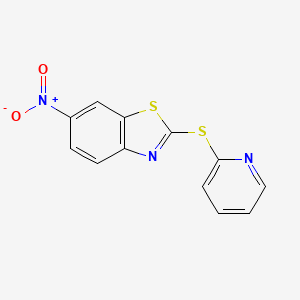
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that features a bromophenyl group, a dioxotetrahydropyrrol ring, and a hydrazinecarboximidothioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and hydrazinecarboximidothioate precursors. Key steps may involve:
Formation of the dioxotetrahydropyrrol ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Condensation with hydrazinecarboximidothioate: This step typically requires the use of dehydrating agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Quinones, oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
作用機序
The mechanism of action of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features suggest it could participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.
類似化合物との比較
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE: shares similarities with other hydrazinecarboximidothioate derivatives and dioxotetrahydropyrrol compounds.
Uniqueness:
- The presence of both a bromophenyl group and a hydrazinecarboximidothioate moiety in the same molecule makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C18H15BrN4O4S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3,4-dihydroxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C18H15BrN4O4S/c19-11-2-4-12(5-3-11)23-16(26)8-15(17(23)27)28-18(20)22-21-9-10-1-6-13(24)14(25)7-10/h1-7,9,15,24-25H,8H2,(H2,20,22)/b21-9+ |
InChIキー |
MCJLDBMVKZZHHA-ZVBGSRNCSA-N |
異性体SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)S/C(=N/N=C/C3=CC(=C(C=C3)O)O)/N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NN=CC3=CC(=C(C=C3)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B11106581.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
![4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B11106603.png)
![2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11106607.png)

![N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide](/img/structure/B11106613.png)
![N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11106618.png)
![4-(Dimethylamino)benzaldehyde 1-[4-(4-nitroanilino)-6-(2-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11106624.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B11106625.png)
![[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate](/img/structure/B11106632.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-methylpentyl)carbamothioate](/img/structure/B11106635.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium](/img/structure/B11106639.png)
